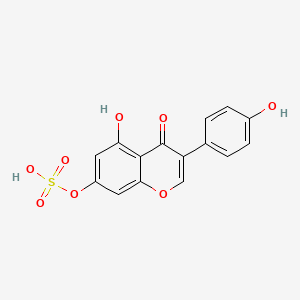
Genistein 7-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Genistein 7-sulfate is a sulfated derivative of genistein, a naturally occurring isoflavone found predominantly in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The sulfation of genistein enhances its solubility and bioavailability, making this compound a compound of interest in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-sulfate typically involves the sulfation of genistein. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the compound .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems. These methods are advantageous due to their specificity and efficiency in producing high yields of the desired sulfated product .
化学反応の分析
Types of Reactions: Genistein 7-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, genistein.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate genistein .
科学的研究の応用
Genistein 7-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sulfation reactions and their effects on bioavailability and solubility.
Biology: Research has shown that this compound can modulate various biological pathways, including those involved in cell growth and apoptosis.
Medicine: Due to its enhanced bioavailability, this compound is being investigated for its potential therapeutic effects in cancer treatment, cardiovascular health, and bone health.
Industry: It is used in the development of nutraceuticals and functional foods aimed at providing health benefits beyond basic nutrition
作用機序
Genistein 7-sulfate exerts its effects through several mechanisms:
Inhibition of Enzymes: It inhibits protein-tyrosine kinases and topoisomerase-II, which are crucial for cell growth and proliferation.
Estrogen Receptor Modulation: As a phytoestrogen, it can bind to estrogen receptors, modulating the transcription of estrogen-responsive genes.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and inflammation.
類似化合物との比較
Genistein: The parent compound, known for its health benefits but with lower bioavailability compared to its sulfated derivative.
Daidzein: Another isoflavone found in soy, similar in structure but with different biological activities.
Genistin: The glucoside form of genistein, which is converted to genistein in the body
Uniqueness of Genistein 7-sulfate: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in delivering the health benefits associated with genistein. Its ability to modulate multiple biological pathways also adds to its uniqueness and potential therapeutic applications .
特性
CAS番号 |
182322-62-9 |
|---|---|
分子式 |
C15H10O8S |
分子量 |
350.3 g/mol |
IUPAC名 |
[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18/h1-7,16-17H,(H,19,20,21) |
InChIキー |
DKEIWIJUHWVGRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


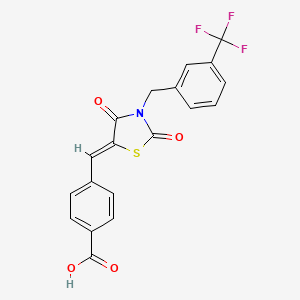
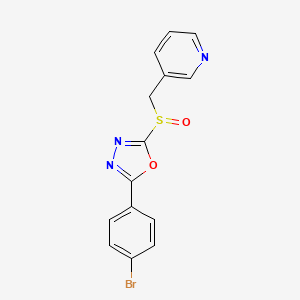
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
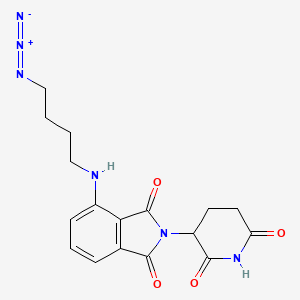

![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
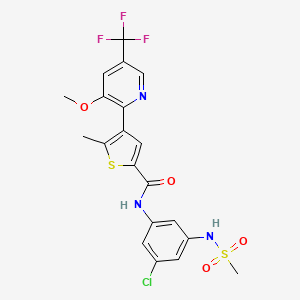
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
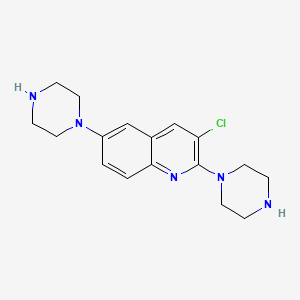
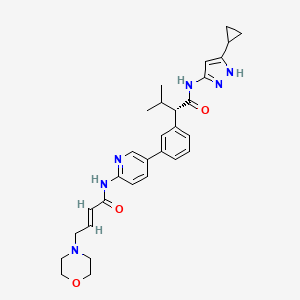
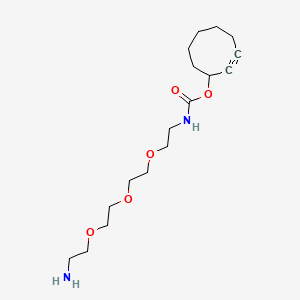
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
